2-Fluoro-1-(naphthalen-1-yl)ethan-1-aminehydrochloride
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Overview
Description
2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C12H12FN·HCl It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a fluorine atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride typically involves the introduction of a fluorine atom and an amine group to a naphthalene derivative. One common method involves the reaction of 2-fluoronaphthalene with ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.
Scientific Research Applications
2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Studied for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride include:
- 2-fluoro-1-(naphthalen-2-yl)ethan-1-amine
- 2-(naphthalen-1-yl)ethan-1-amine
- 2-(naphthalen-2-yl)ethan-1-amine
Uniqueness
The uniqueness of 2-fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride lies in its specific chemical structure, which includes a fluorine atom and an amine group attached to a naphthalene ring.
Biological Activity
2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is an organic compound characterized by its unique structure, which includes a naphthalene ring and a fluorine atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
The molecular formula of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is C12H13ClFN, with a molecular weight of 225.7 g/mol. Its CAS number is 2731007-53-5. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug development.
The biological activity of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride is primarily attributed to its ability to bind to specific proteins or enzymes, influencing their activity. The compound interacts with monoamine transporters (MATs), which are crucial for neurotransmitter regulation. In particular, it has been shown to affect the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) through in silico docking studies .
Biological Activity Overview
Research indicates that 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride exhibits significant activity against various biological targets:
Biological Target | Activity Type | Reference |
---|---|---|
DAT | Inhibition | |
NET | Inhibition | |
SERT | Inhibition | |
Monoamine Oxidase | Inhibition |
Case Studies
Several studies have explored the effects of 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride on neuropsychiatric disorders:
- Study on Depression Models : A study investigated the compound's potential as an antidepressant by assessing its impact on monoamine levels in animal models. Results indicated that it significantly increased serotonin and norepinephrine levels, suggesting potential therapeutic effects in depression .
- Neurotransmitter Interaction Studies : Another study utilized in silico methods to analyze the binding affinity of this compound with various monoamine transporters. The findings demonstrated a higher affinity for DAT compared to NET and SERT, indicating its specificity towards dopamine regulation .
- Fluorescence Microscopy Applications : Due to its unique fluorescent properties, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride has been employed in fluorescence microscopy studies, aiding in the visualization of cellular processes involving neurotransmitters.
Comparative Analysis
When compared to similar compounds, such as naphthalene derivatives and other fluorinated amines, 2-Fluoro-1-(naphthalen-1-yl)ethan-1-amine hydrochloride stands out due to its combination of structural elements that enhance its biological activity.
Compound | Key Differences |
---|---|
1-Naphthylamine | Lacks fluorine; different reactivity |
2-Fluoro-1-(naphthalen-1-yl)ethanol | Contains hydroxyl group; altered properties |
Properties
Molecular Formula |
C12H13ClFN |
---|---|
Molecular Weight |
225.69 g/mol |
IUPAC Name |
2-fluoro-1-naphthalen-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C12H12FN.ClH/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-7,12H,8,14H2;1H |
InChI Key |
BKYXWZNVVGHSPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CF)N.Cl |
Origin of Product |
United States |
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